molecular formula C20H27NO4 B282348 4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-octyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-octyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282348
M. Wt: 345.4 g/mol
InChI Key: NLUDKIYQQWZKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-octyl-1,5-dihydro-2H-pyrrol-2-one, commonly known as AHPP, is a synthetic compound that belongs to the family of pyrrolones. AHPP has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of AHPP is not fully understood. However, studies have shown that AHPP can interact with various cellular targets including enzymes and receptors. AHPP has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and to interact with certain receptors that are involved in the regulation of neuronal function.
Biochemical and Physiological Effects
AHPP has been shown to have a range of biochemical and physiological effects. Studies have shown that AHPP can induce apoptosis in cancer cells, protect neurons from oxidative stress, and inhibit the activity of certain enzymes that are involved in cancer cell proliferation. AHPP has also been shown to have antioxidant properties and to reduce inflammation.

Advantages and Limitations for Lab Experiments

AHPP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. AHPP has also been extensively studied, and its properties and applications are well understood. However, AHPP also has some limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. Additionally, AHPP is expensive, which may limit its use in some lab experiments.

Future Directions

There are several future directions for the study of AHPP. One potential direction is the development of AHPP analogs with improved properties and applications. Another potential direction is the study of the long-term effects of AHPP on human health. Additionally, AHPP could be studied in combination with other compounds to determine its potential synergistic effects. Finally, the potential applications of AHPP in the treatment of other diseases such as cardiovascular diseases and diabetes could be explored.
Conclusion
In conclusion, AHPP is a synthetic compound that has potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for the treatment of cancer and neurodegenerative diseases. While there are still some limitations and uncertainties surrounding its use, the future directions for the study of AHPP are promising. Further research is needed to fully understand the potential of AHPP in scientific research.

Synthesis Methods

The synthesis of AHPP involves the reaction of 4-hydroxybenzaldehyde with 1-octylamine in the presence of acetic anhydride as a catalyst. The resulting product is then subjected to a series of reactions including cyclization, acetylation, and reduction to obtain AHPP. The synthesis of AHPP has been optimized over the years, resulting in high yields and purity of the compound.

Scientific Research Applications

AHPP has been extensively studied for its potential applications in scientific research. One of the major applications of AHPP is in the field of cancer research. Studies have shown that AHPP can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. AHPP has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of AHPP is in the field of neurodegenerative diseases. Studies have shown that AHPP can protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-1-octyl-2H-pyrrol-5-one

InChI

InChI=1S/C20H27NO4/c1-3-4-5-6-7-8-13-21-18(15-9-11-16(23)12-10-15)17(14(2)22)19(24)20(21)25/h9-12,18,23-24H,3-8,13H2,1-2H3

InChI Key

NLUDKIYQQWZKRM-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)O

Canonical SMILES

CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.